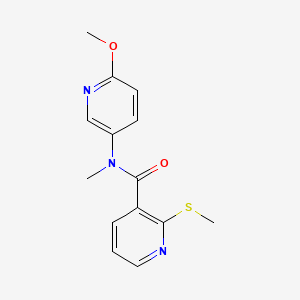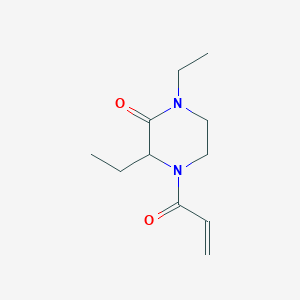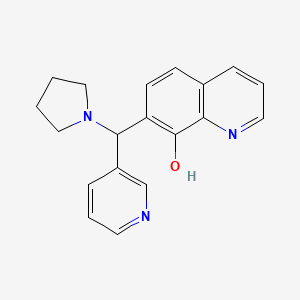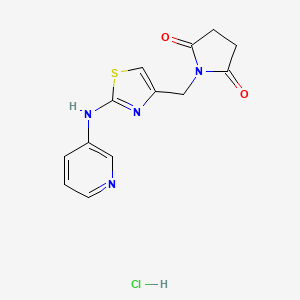
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MMV390048, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an antimalarial drug. This compound was first synthesized in 2010 by a team of researchers from the Medicines for Malaria Venture (MMV) and the University of Dundee. Since then, it has undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to target the apicoplast, a unique organelle found in Plasmodium parasites. The apicoplast is essential for the survival of the parasite, as it is involved in various metabolic processes. N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is thought to inhibit the function of a key enzyme involved in the biosynthesis of isoprenoids, which are essential for the proper functioning of the apicoplast. This disruption of isoprenoid biosynthesis leads to the death of the parasite.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, particularly those of the breast and prostate. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide in laboratory experiments is its high potency and selectivity against the malaria parasite. This makes it a valuable tool for studying the biology of the parasite and for developing new antimalarial drugs. However, one limitation of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of new antimalarial drugs based on the structure of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the investigation of the compound's potential for the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 6-methoxypyridin-3-amine with 2-chloro-3-methylpyridine, followed by the addition of methylthioacetic acid and N-methylmorpholine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been optimized to yield high purity and high yields, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential as an antimalarial drug. In vitro studies have shown that this compound is effective against both drug-sensitive and drug-resistant strains of the malaria parasite, Plasmodium falciparum. In addition, in vivo studies have demonstrated that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is effective in reducing parasitemia and increasing survival rates in mice infected with malaria. These findings suggest that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has the potential to be developed into a new antimalarial drug.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-17(10-6-7-12(19-2)16-9-10)14(18)11-5-4-8-15-13(11)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEARLWHHALPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)


![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2432194.png)
![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)


![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2432202.png)


![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2432208.png)